molecular formula C12H9F3O B11881802 2-(Trifluoromethyl)naphthalene-8-methanol

2-(Trifluoromethyl)naphthalene-8-methanol

Cat. No.: B11881802
M. Wt: 226.19 g/mol
InChI Key: ONNHMONDCZWKGA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)naphthalene-8-methanol is a chemical compound with the molecular formula C12H9F3O and a molecular weight of 226.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, which is further substituted with a methanol group. The trifluoromethyl group is known for its electron-withdrawing properties, making this compound significant in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(Trifluoromethyl)naphthalene-8-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvent, temperature, and pressure are critical factors in optimizing the synthesis for industrial applications.

Chemical Reactions Analysis

2-(Trifluoromethyl)naphthalene-8-methanol undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding hydrocarbon by removing the hydroxyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2-(Trifluoromethyl)naphthalene-8-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)naphthalene-8-methanol exerts its effects is primarily through its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

2-(Trifluoromethyl)naphthalene-8-methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and methanol groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

[7-(trifluoromethyl)naphthalen-1-yl]methanol

InChI

InChI=1S/C12H9F3O/c13-12(14,15)10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6,16H,7H2

InChI Key

ONNHMONDCZWKGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)CO

Origin of Product

United States

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